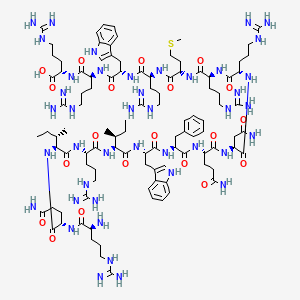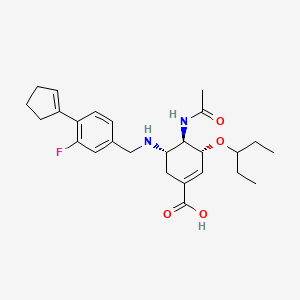
Neuraminidase-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-16 is a compound that functions as an inhibitor of the neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of influenza viruses, playing a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound helps to prevent the spread of the virus within the host organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-16 typically involves multiple steps, starting with the preparation of a pharmacophore model for virtual screening of small-molecule databases. Molecular docking and dynamics simulations are used to predict binding modes and energies between the protein and molecules. The final set of molecules with proper binding patterns and top binding energies undergoes enzymatic bioassay .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Neuraminidase-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuraminidase-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new synthetic pathways for antiviral agents.
Biology: Helps in understanding the role of neuraminidase in viral replication and pathogenesis.
Medicine: Potential therapeutic agent for treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Used in the development of antiviral drugs and in the production of diagnostic kits for detecting influenza virus.
Mechanism of Action
Neuraminidase-IN-16 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues from glycoproteins on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively reduces the spread of the virus within the host .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Neuraminidase-IN-16 include:
- Zanamivir
- Laninamivir
- Oseltamivir
- Peramivir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the neuraminidase enzyme. While other neuraminidase inhibitors like zanamivir and oseltamivir are also effective, this compound may offer advantages in terms of stability, bioavailability, and resistance profile .
Conclusion
This compound is a promising compound with significant potential in the treatment of influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C26H35FN2O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-[[4-(cyclopenten-1-yl)-3-fluorophenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H35FN2O4/c1-4-20(5-2)33-24-14-19(26(31)32)13-23(25(24)29-16(3)30)28-15-17-10-11-21(22(27)12-17)18-8-6-7-9-18/h8,10-12,14,20,23-25,28H,4-7,9,13,15H2,1-3H3,(H,29,30)(H,31,32)/t23-,24+,25+/m0/s1 |
InChI Key |
RGLDENUTELIXMK-ISJGIBHGSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC(=C(C=C2)C3=CCCC3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



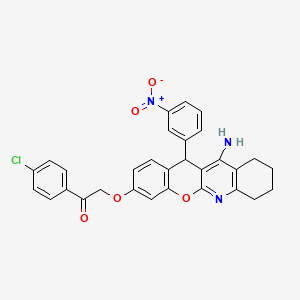

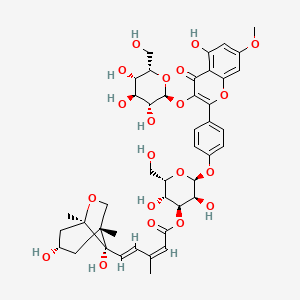

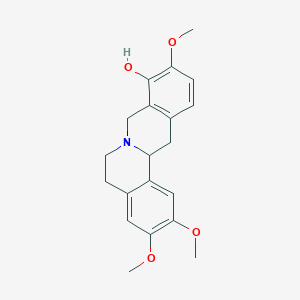
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

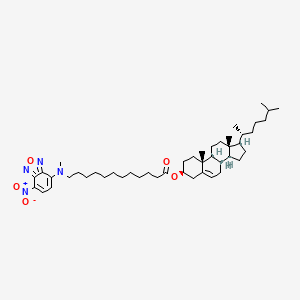
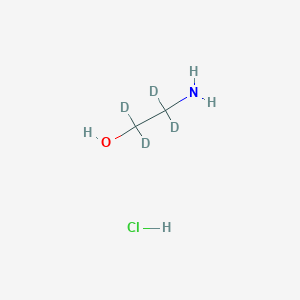

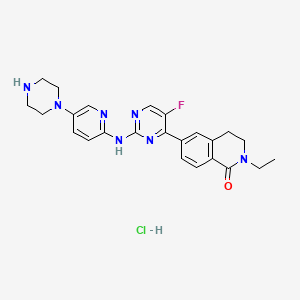
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
